molecular formula C24H23N3O4S B6566569 propan-2-yl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate CAS No. 1021251-28-4

propan-2-yl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate

Cat. No.: B6566569
CAS No.: 1021251-28-4
M. Wt: 449.5 g/mol
InChI Key: QEUYAEQTZMEEEN-QGOAFFKASA-N
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Description

Propan-2-yl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a synthetic organic compound featuring a benzoate ester core linked to a substituted thiazole ring via an enamine bridge. Key structural elements include:

  • Enamine linkage: A conjugated (1E)-configured eth-1-en-1-yl group with a cyano substituent, enhancing rigidity and influencing dipole interactions.
  • Benzoate ester: The propan-2-yl ester group at the para position modulates solubility and metabolic stability.

The compound’s design aligns with medicinal chemistry strategies targeting heterocyclic scaffolds for bioactivity, though explicit biological data are absent in the provided evidence.

Properties

IUPAC Name

propan-2-yl 4-[[(E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-15(2)31-24(28)16-5-8-19(9-6-16)26-13-18(12-25)23-27-20(14-32-23)17-7-10-21(29-3)22(11-17)30-4/h5-11,13-15,26H,1-4H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUYAEQTZMEEEN-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Differences :

  • Substituent on Thiazole : The phenyl group at the thiazole 4-position is 4-methoxy (vs. 3,4-dimethoxy in the target compound) .
  • Lipophilicity: The 3,4-dimethoxy substitution may increase logP compared to the 4-methoxy analog, influencing membrane permeability.

Ethyl 4-({2-[(propan-2-yl)amino]-1,3-thiazole-4-carbonyl}amino)benzoate

Key Differences ():

  • Thiazole Substituent: A propan-2-yl amino group replaces the 3,4-dimethoxyphenyl and cyano-enamine moieties.
  • Physicochemical Properties :
Property Target Compound* Ethyl 4-... Benzoate
Molecular Weight Not Provided 333.41 g/mol
logP Not Provided 4.01
Hydrogen Bond Donors 2 (estimated) 2

*Data inferred from structural analogs.

  • Functional Impact: The absence of the cyano-enamine group reduces conjugation, possibly diminishing electronic interactions in biological systems.

1,3,4-Thiadiazole and 1,2,4-Triazole Derivatives

Examples from –7 highlight heterocyclic analogs with distinct bioactivity:

  • 1,3,4-Thiadiazoles : Demonstrated anti-tumor activity via cationic charge interactions .
  • 1,2,4-Triazoles : Synthesized with alkil-thioacetimidate chains for biological modeling .
  • Comparison with Target Compound: Heterocycle Core: Thiazole vs. thiadiazole/triazole alters ring aromaticity and lone-pair availability. Bioactivity Potential: Thiadiazoles and triazoles are established in drug discovery, suggesting the target thiazole derivative may share similar therapeutic niches.

Physicochemical and Functional Implications

Substituent Effects on Bioactivity

  • Methoxy Groups: The 3,4-dimethoxy substitution on the phenyl ring (target compound) may enhance π-π stacking in hydrophobic pockets compared to mono-methoxy analogs .

Computational and Experimental Characterization

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